2-Chloro-4-(cyclohexyloxy)pyrimidine
Overview
Description
Scientific Research Applications
Crystal Structure Analysis
- 2-Chloro-4-(cyclohexyloxy)pyrimidine derivatives are explored for their crystal structure properties. In a related compound, 4-chloro-7-(2-deoxy-beta-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine, researchers examined its molecular structure, which showed specific bond conformations and orientations significant for understanding molecular interactions and stability (Seela et al., 2006).
Antitumor Activity
- Pyrimidine derivatives, including those with structural similarities to 2-Chloro-4-(cyclohexyloxy)pyrimidine, have been investigated for their potential antitumor properties. One study synthesized and examined the antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, highlighting the potential of these compounds in cancer research (Grivsky et al., 1980).
Antiviral and Antiproliferative Activities
- Research into 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines, which share structural similarities with 2-Chloro-4-(cyclohexyloxy)pyrimidine, demonstrated antiviral and antiproliferative activities. These studies are significant in understanding how such compounds can be utilized in developing antiviral agents and in studying cell proliferation (Pudlo et al., 1990).
Nonlinear Optical Properties
- Pyrimidine derivatives are also explored for their nonlinear optical (NLO) properties, which are crucial in fields like photonics and telecommunications. A study focused on the electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives, highlighting their potential in optoelectronics and high-tech applications (Hussain et al., 2020).
Biological Activities
- The diverse biological activities of pyrimidine derivatives, including antioxidant, anticancer, antibacterial, and anti-inflammatory activities, have been a subject of extensive research. This highlights the compound's potential in pharmaceutical applications and its role in biological systems (Rani et al., 2012).
Acetylcholinesterase and Carbonic Anhydrase Inhibition
- Pyrimidine-thiones derivatives have been studied for their inhibitory action against acetylcholinesterase and human carbonic anhydrase, suggesting potential applications in treating conditions like Alzheimer's disease and glaucoma (Taslimi et al., 2018).
Applications in Organic Synthesis
- Chloropyrimidine derivatives, including those structurally related to 2-Chloro-4-(cyclohexyloxy)pyrimidine, are valuable in organic synthesis. They serve as dehydrating and desulfhydrylating reagents for preparing various organic compounds, showcasing their versatility in chemical synthesis (Kondo et al., 1981).
Photophysical Properties
- Studies on pyrimidine compounds have also focused on their photophysical properties, which are essential for developing fluorescent materials and dyes. Research on compounds like 4-(4-(dimethylamino)phenyl)-6-phenylpyrimidin-2-amine sheds light on their potential in material science and optical applications (Mellado et al., 2021).
Pyrimidine in Physiological Research
- Pyrimidine derivatives are increasingly used in physiological research, particularly in understanding the regulation of terpenoid metabolism concerning phytohormones and sterols. This research provides insights into cell division, elongation, and senescence processes (Grossmann, 1990).
properties
IUPAC Name |
2-chloro-4-cyclohexyloxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-10-12-7-6-9(13-10)14-8-4-2-1-3-5-8/h6-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBINALOMGPYDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301281400 | |
Record name | Pyrimidine, 2-chloro-4-(cyclohexyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301281400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(cyclohexyloxy)pyrimidine | |
CAS RN |
1086376-48-8 | |
Record name | Pyrimidine, 2-chloro-4-(cyclohexyloxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086376-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 2-chloro-4-(cyclohexyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301281400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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